

# "Tert-butyl 3-iodopiperidine-1-carboxylate"

## IUPAC name and CAS number

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### Compound of Interest

Compound Name: *Tert-butyl 3-iodopiperidine-1-carboxylate*

Cat. No.: B113092

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## In-Depth Technical Guide: Tert-butyl 3-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-iodopiperidine-1-carboxylate**, a key building block in modern synthetic and medicinal chemistry. This document details its chemical identity, stereoisomeric forms, and a proposed synthetic pathway, offering valuable information for researchers engaged in the design and synthesis of novel chemical entities.

## Chemical Identity and Properties

**Tert-butyl 3-iodopiperidine-1-carboxylate** is a heterocyclic organic compound featuring a piperidine ring substituted with an iodine atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The presence of a chiral center at the C3 position gives rise to two enantiomers, (3R) and (3S), as well as a racemic mixture.

The IUPAC name for the parent structure is **tert-butyl 3-iodopiperidine-1-carboxylate**.

Table 1: Chemical Identifiers for Stereoisomers of **Tert-butyl 3-iodopiperidine-1-carboxylate**

Stereoisomer	IUPAC Name	CAS Number
(3R)	tert-butyl (3R)-3-iodopiperidine-1-carboxylate	1354010-37-9 <a href="#">[1]</a> <a href="#">[2]</a>
(3S)	tert-butyl (3S)-3-iodopiperidine-1-carboxylate	Not available in searched results
Racemic	tert-butyl 3-iodopiperidine-1-carboxylate	Not available in searched results

Table 2: General Physicochemical Properties

Property	Value
Molecular Formula	C10H18INO2
Molecular Weight	311.16 g/mol <a href="#">[1]</a>

## Synthesis and Experimental Protocols

**Tert-butyl 3-iodopiperidine-1-carboxylate** is typically synthesized from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is commercially available in both its racemic and chiral forms. The (S)-enantiomer, (S)-1-Boc-3-hydroxypiperidine (CAS No: 143900-44-1), is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[\[3\]](#)

The conversion of the alcohol to the iodide is a standard chemical transformation. A common method for this is the Appel reaction or variations thereof, which involve the use of iodine in the presence of a phosphine reagent.

## Proposed Experimental Protocol: Synthesis of **tert-butyl (3R)-3-iodopiperidine-1-carboxylate**

This protocol is based on the common chemical transformation of a secondary alcohol to an iodide.

Materials:

- tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate
- Triphenylphosphine (PPh<sub>3</sub>)
- Imidazole
- Iodine (I<sub>2</sub>)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

#### Procedure:

- To a solution of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
- Stir the mixture at 0 °C for 15 minutes.
- Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, and wash it sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, **tert-butyl (3R)-3-iodopiperidine-1-carboxylate**.

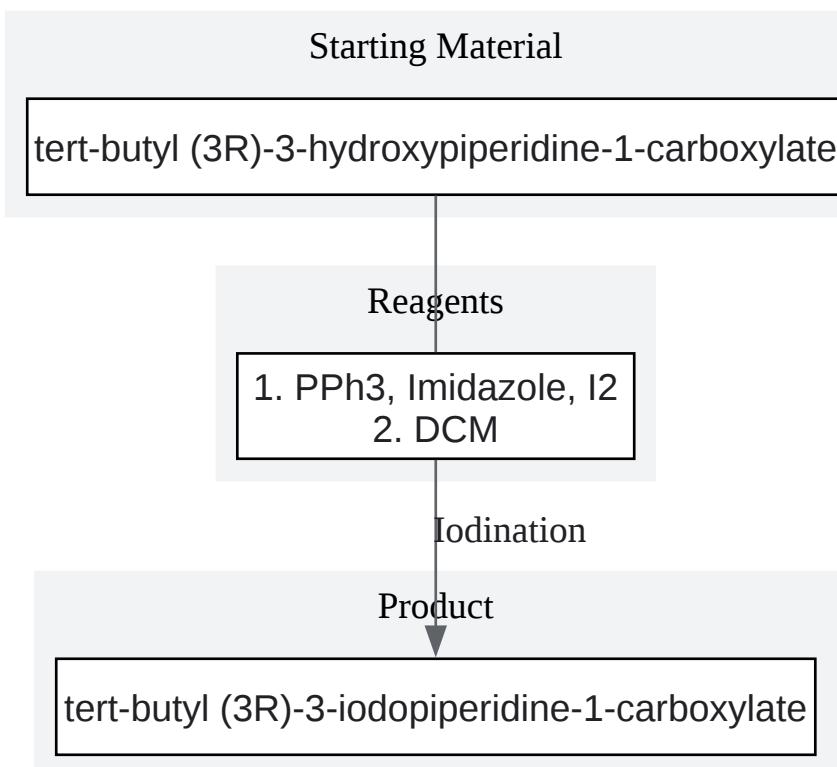
## Role in Organic Synthesis

As a chemical intermediate, **tert-butyl 3-iodopiperidine-1-carboxylate** is a versatile building block for the introduction of the 3-piperidyl moiety in the synthesis of more complex molecules. The iodine atom can be readily displaced in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The Boc protecting group provides stability during these transformations and can be easily removed under acidic conditions to liberate the secondary amine for further functionalization.

While no specific signaling pathways involving this compound have been identified, its utility lies in the synthesis of pharmacologically active agents that may target various biological pathways.

## Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the hydroxyl precursor to the final iodinated compound.



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Caption: Proposed synthesis of tert-butyl (3R)-3-iodopiperidine-1-carboxylate.

This guide serves as a foundational resource for professionals working with **tert-butyl 3-iodopiperidine-1-carboxylate**. Further investigation into specific reaction conditions and applications is encouraged to fully leverage the synthetic potential of this valuable intermediate.

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## References

- 1. CAS 1354010-37-9 | tert-butyl (3R)-3-iodopiperidine-1-carboxylate - Synblock [synblock.com]
- 2. 1354010-37-9|(R)-tert-Butyl 3-iodopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

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